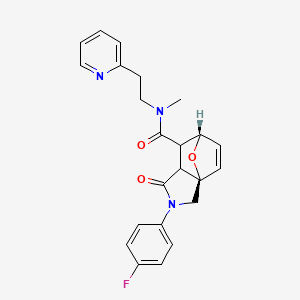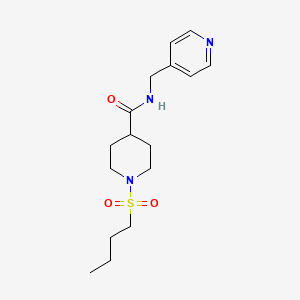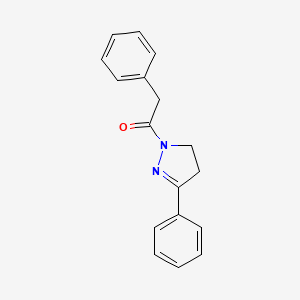![molecular formula C19H31N5O2 B5581184 2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581184.png)
2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)-2-pyrimidinyl]-2,8-diazaspiro[5.5]undecan-3-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is also known by registry numbers ZINC000091325513 .
Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as X-ray diffraction . The compound has been found to bind to the human METTL3-METTL14 complex .Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H25F3N4O2 and a molecular weight of 386.419 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Techniques
Research demonstrates the utility of microwave-assisted solid-phase synthesis techniques for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. The methodology focuses on the direct annulation of primary amines with resin-bound bismesylates, utilizing an α-methyl benzyl carbamate resin linker. This approach allows for the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts, showcasing its potential in synthesizing complex diazaspirocycles efficiently (Macleod et al., 2006).
Antagonistic Properties
Another area of research involves the study of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds are claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The research highlights the therapeutic potential of these compounds in addressing conditions related to immune system dysregulation (Norman, 2007).
Synthesis of Oxime Derivatives
Studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives have led to the synthesis of several oxime derivatives. These derivatives were obtained from the reaction of specific diazaspiro compounds with hydroxylaminehydrogenchloride, demonstrating the versatility of these compounds in organic synthesis and their potential utility in developing novel chemical entities (Rahman et al., 2013).
Dopamine D3 Receptor Ligand Promiscuity
Research focusing on reducing dopamine D3 receptor (D3R) ligand promiscuity across highly conserved aminergic G-Protein-Coupled Receptors (GPCRs) has explored the use of low-affinity diazaspiro orthosteric fragments. This approach aims to minimize drug promiscuity at other aminergic GPCR sites, offering insights into the design of selective D3R ligands with reduced off-target interactions, which is crucial for the development of safer therapeutic agents (Reilly et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methoxypropyl)-8-[4-methyl-6-(methylamino)pyrimidin-2-yl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-15-12-16(20-2)22-18(21-15)24-9-4-7-19(14-24)8-6-17(25)23(13-19)10-5-11-26-3/h12H,4-11,13-14H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFZWDGYTFCJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC3(C2)CCC(=O)N(C3)CCCOC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5581124.png)
![1-tert-butyl-5-oxo-N-[2-(2-pyridinylthio)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581132.png)

![3-chloro-4-[(2-ethylphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5581147.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5581156.png)

![5,5-dimethyl-3-[(2-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5581171.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5581176.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5581194.png)
![1-cyclopentyl-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5581197.png)
![N-cyclohexyl-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5581199.png)
